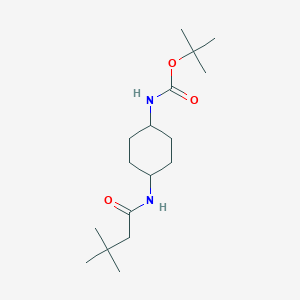

tert-Butyl (1R*,4R*)-4-(3,3-dimethylbutanamido)cyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl (1R*,4R*)-4-(3,3-dimethylbutanamido)cyclohexylcarbamate is a useful research compound. Its molecular formula is C17H32N2O3 and its molecular weight is 312.454. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enantioselective Synthesis and Chemical Intermediates

Research on tert-Butyl (1R*,4R*)-4-(3,3-dimethylbutanamido)cyclohexylcarbamate has led to significant advancements in enantioselective synthesis, providing efficient routes to create biologically active compounds and intermediates for pharmaceuticals. For example, an efficient stereoselective synthesis route has been established for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple 3-cyclohexene-1-carboxylic acid. This method demonstrates the versatility and potential of such compounds in synthesizing factor Xa inhibitors, highlighting its role in medicinal chemistry and drug development (Xin Wang, Ming-Liang Ma, A. G. K. Reddy, Wenhao Hu, 2017).

Chemical Synthesis and Mechanistic Insights

Another study focused on the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. This research not only provides an efficient synthetic route but also offers insight into the reaction mechanism, contributing to our understanding of complex chemical transformations and the design of new synthetic methodologies (C. Campbell, C. Hassler, S. Ko, M. Voss, M. Guaciaro, P. Carter, R. Cherney, 2009).

Organogelation and Sensory Materials

Further extending the applications of tert-butyl derivatives, research into the organogelation properties of benzothizole modified tert-butyl carbazole derivatives has been explored. These materials can form strong blue emissive nanofibers capable of detecting volatile acid vapors, demonstrating the potential of tert-butyl derivatives in creating chemosensors and fluorescent sensory materials for environmental monitoring and diagnostics (Jiabao Sun, Pengchong Xue, Jingbo Sun, Peng Gong, Panpan Wang, R. Lu, 2015).

Advanced Materials and Degradation Studies

The development of cascade biodegradable polymers incorporating tert-butyl groups has also been investigated. These polymers, which degrade through a series of intramolecular reactions, offer new possibilities for medical devices, drug delivery systems, and tissue engineering scaffolds. This research highlights the importance of tert-butyl derivatives in designing materials with unique biodegradation properties, contributing to advancements in biomaterials science and engineering (M. Dewit, E. Gillies, 2009).

Propriétés

IUPAC Name |

tert-butyl N-[4-(3,3-dimethylbutanoylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O3/c1-16(2,3)11-14(20)18-12-7-9-13(10-8-12)19-15(21)22-17(4,5)6/h12-13H,7-11H2,1-6H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEMECXKQMKXCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701117223 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(3,3-dimethyl-1-oxobutyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701117223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286263-48-6 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(3,3-dimethyl-1-oxobutyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701117223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2890426.png)

methanone](/img/structure/B2890427.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2890430.png)

![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide](/img/structure/B2890436.png)

![(5-Methylpyrazin-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890437.png)

![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)